2-Amino-N'-(2-chloro-6-fluorobenzylidene)-4-methylthiazole-5-carbohydrazide
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Overview
Description
2-amino-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide typically involves the condensation of 2-amino-4-methylthiazole-5-carbohydrazide with 2-chloro-6-fluorobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-amino-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring and the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
2-amino-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biology: It is used in biological assays to study its interaction with various biomolecules and its effects on cellular processes.
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-amino-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound may inhibit certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-methylthiazole: A simpler thiazole derivative with similar structural features.
2-chloro-6-fluorobenzaldehyde: A precursor used in the synthesis of the compound.
Thiazole-based Schiff bases: Compounds with similar thiazole rings and Schiff base linkages.
Uniqueness
2-amino-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of both the thiazole ring and the Schiff base linkage contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-amino-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN4OS/c1-6-10(20-12(15)17-6)11(19)18-16-5-7-8(13)3-2-4-9(7)14/h2-5H,1H3,(H2,15,17)(H,18,19)/b16-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGCYRXWTFSPPJ-FZSIALSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)NN=CC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N)C(=O)N/N=C/C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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